molecular formula C17H16FN3O2 B2751856 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea CAS No. 894014-65-4

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea

Cat. No.: B2751856
CAS No.: 894014-65-4
M. Wt: 313.332
InChI Key: NSALFKPMSBACKI-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a phenylurea moiety

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidinone ring. This intermediate is further reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammatory pathways. The fluorophenyl group enhances its binding affinity to these targets, leading to potent biological activity .

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidinone ring and phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-12-6-8-15(9-7-12)21-11-14(10-16(21)22)20-17(23)19-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSALFKPMSBACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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